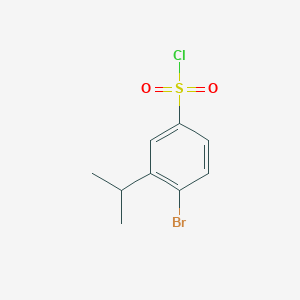

4-Bromo-3-isopropylbenzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-3-isopropylbenzenesulfonyl chloride, commonly known as BIPS, is a chemical compound that is widely used in scientific research. It is a sulfonating agent that is used to introduce the sulfonyl group into organic molecules. BIPS is a highly reactive compound that is used in the synthesis of a variety of organic compounds.

Scientific Research Applications

Synthesis of Key Intermediates

4-Bromo-3-isopropylbenzenesulfonyl chloride is utilized in the synthesis of key intermediates for various chemical compounds. For example, it has been used in the synthesis of the key intermediate of Coenzyme Q10, demonstrating its utility in complex organic synthesis processes (Fansong Mu et al., 2011).

Derivatization in Analytical Chemistry

In analytical chemistry, derivatization techniques involving 4-Bromo-3-isopropylbenzenesulfonyl chloride have improved the detection responses of certain compounds. A study highlighted its use in increasing the detection responses of estrogens in liquid chromatography-mass spectrometry, showcasing its potential in enhancing analytical methods (T. Higashi et al., 2006).

Catalysis and Organic Reactions

This compound also finds application in catalyzed reactions. Research has explored its reactivity in palladium-catalyzed desulfitative arylation, which is significant for creating arylated heteroarenes without cleaving C-Br bonds, enabling further transformations and demonstrating versatility in synthetic chemistry (Aymen Skhiri et al., 2015).

Nickel-Catalyzed Cross-Coupling

Another application is in nickel-catalyzed cross-coupling reactions, where it serves as a precursor or intermediate for the synthesis of complex organic molecules. This highlights its role in facilitating new bond formations and expanding the toolkit for organic synthesis (Daniel A. Everson et al., 2014).

Enzyme Inhibition Studies

It has also been used in the study of enzyme inhibition, where new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their potential as enzyme inhibitors, showcasing the compound's relevance in medicinal chemistry and drug development (N. Riaz, 2020).

Mechanism of Action

Target of Action

The primary target of 4-Bromo-3-isopropylbenzenesulfonyl chloride is the aromatic ring of benzene . The compound interacts with the pi electrons of the benzene ring, which are delocalized in six p orbitals above and below the plane of the benzene ring .

Mode of Action

The compound undergoes an electrophilic aromatic substitution reaction . This is a two-step mechanism:

- Step 1 (Slow) : The pi electrons in the benzene ring attack the electrophile, forming a sigma-bond and generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the synthesis of substituted aromatic compounds . The order in which reactions are carried out is often critical to the success of the overall scheme .

Result of Action

The result of the action of 4-Bromo-3-isopropylbenzenesulfonyl chloride is the formation of a substituted benzene ring . This can be used in the synthesis of various organic compounds, including those with biological activity .

Action Environment

The action of 4-Bromo-3-isopropylbenzenesulfonyl chloride can be influenced by various environmental factors. For instance, the reaction rate can be affected by the temperature and the presence of other substances that can act as catalysts or inhibitors . Furthermore, the compound’s stability could be affected by factors such as pH, light, and humidity.

properties

IUPAC Name |

4-bromo-3-propan-2-ylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO2S/c1-6(2)8-5-7(14(11,12)13)3-4-9(8)10/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPYULGRNKYCRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2827332.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2827334.png)

![8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2827337.png)

![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine](/img/structure/B2827339.png)

![2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2827342.png)

![2,6-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2827343.png)

![3-[(2,4-dichlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827344.png)

![methyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2827345.png)

![2-{[(4-Chlorophenyl)thio]methyl}-1H-benzimidazole](/img/structure/B2827347.png)